4-Acetyl-5-oxooctanoic acid 4-Acetyl-5-oxooctanoic acid
Brand Name: Vulcanchem
CAS No.: 90208-45-0
VCID: VC19236482
InChI: InChI=1S/C10H16O4/c1-3-4-9(12)8(7(2)11)5-6-10(13)14/h8H,3-6H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

4-Acetyl-5-oxooctanoic acid

CAS No.: 90208-45-0

Cat. No.: VC19236482

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-5-oxooctanoic acid - 90208-45-0

Specification

CAS No. 90208-45-0
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name 4-acetyl-5-oxooctanoic acid
Standard InChI InChI=1S/C10H16O4/c1-3-4-9(12)8(7(2)11)5-6-10(13)14/h8H,3-6H2,1-2H3,(H,13,14)
Standard InChI Key SKQFAKIUHXEBIM-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)C(CCC(=O)O)C(=O)C

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The IUPAC name 4-acetyl-5-oxooctanoic acid denotes an eight-carbon chain (nn-octanoic acid) substituted with an acetyl group (CH3CO\text{CH}_3\text{CO}-) at position 4 and a ketone (C=O\text{C=O}) at position 5. The carboxylic acid terminus at carbon 8 contributes to its polarity and capacity for hydrogen bonding. The structural formula is represented as:
CH3COCH2C(O)CH2CH2CH2CH2COOH\text{CH}_3\text{CO}-\text{CH}_2-\text{C(O)}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{COOH}
Key spectroscopic identifiers include:

  • IR: Strong absorption bands at ~1700 cm1^{-1} (ketone C=O) and ~2500–3300 cm1^{-1} (carboxylic acid O-H) .

  • 1^1H NMR: Signals at δ 2.42–2.48 ppm (m, 2H, acetyl methyl), δ 1.65–1.80 ppm (m, 2H, methylene adjacent to ketone), and δ 1.83–1.97 ppm (m, 2H, methylene near carboxylic acid) .

Structural Analogues and Comparative Analysis

Structural analogues of 4-acetyl-5-oxooctanoic acid exhibit variations in chain length or functional group placement, which influence reactivity and applications (Table 1) .

Compound NameCAS NumberMolecular FormulaKey Features
4-Acetyl-5-oxohexanoic acid54605-46-8C8H12O4\text{C}_8\text{H}_{12}\text{O}_4Shorter chain; higher solubility
5-Oxohexanoic acid3128-06-1C6H10O3\text{C}_6\text{H}_{10}\text{O}_3Lacks acetyl group; simpler metabolism
4-Acetyl-6-methyl-5-oxoheptanoic acid90208-46-1C10H16O4\text{C}_{10}\text{H}_{16}\text{O}_4Branched methyl group alters steric effects

The presence of both acetyl and ketone groups in 4-acetyl-5-oxooctanoic acid distinguishes it from simpler carboxylic acids, enabling participation in conjugate addition and keto-enol tautomerism .

Synthesis and Manufacturing

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biocatalysis. For example, lipase enzymes (e.g., Candida antarctica) catalyze ester hydrolysis under mild conditions, reducing energy consumption and waste .

Physicochemical Properties

Reactivity

The compound participates in:

  • Nucleophilic Acyl Substitution: Reaction with amines to form amides.

  • Knoevenagel Condensation: With aldehydes to generate α,β-unsaturated ketones .

  • Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol .

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

4-Acetyl-5-oxooctanoic acid serves as a precursor in synthesizing γ-aminobutyric acid (GABA) analogues. For instance, its ketone group undergoes reductive amination to produce bioactive molecules with central nervous system activity . A 2025 study demonstrated its use in synthesizing fluorinated anti-inflammatory agents via Pd-catalyzed cross-coupling .

Polymer Chemistry

Incorporation into polyesters enhances thermal stability. Copolymerization with ε-caprolactone yields materials with tunable degradation rates, suitable for medical implants .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Activity Screening: Exploring antimicrobial and anticancer properties.

  • Environmental Impact Studies: Assessing biodegradation pathways in soil and water.

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